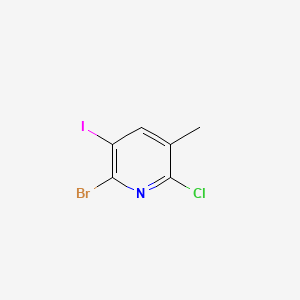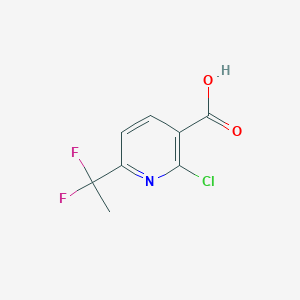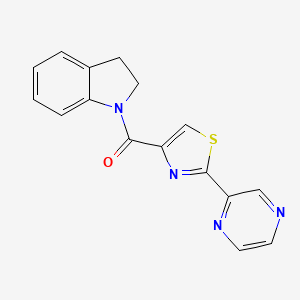![molecular formula C9H11N3O2 B2829248 3-[(3-Methylpyrazin-2-yl)oxy]pyrrolidin-2-one CAS No. 2201694-70-2](/img/structure/B2829248.png)
3-[(3-Methylpyrazin-2-yl)oxy]pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(3-Methylpyrazin-2-yl)oxy]pyrrolidin-2-one is a chemical compound with a unique structure that makes it valuable in scientific research. This compound is known for its diverse applications in investigating various biological processes and developing innovative solutions.
Méthodes De Préparation
The synthesis of 3-[(3-Methylpyrazin-2-yl)oxy]pyrrolidin-2-one involves several steps. One common method includes the selective synthesis of pyrrolidin-2-ones via the cascade reactions of N-substituted piperidines. This process involves the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . Industrial production methods may vary, but they typically involve similar reaction conditions and steps to ensure the purity and yield of the final product.
Analyse Des Réactions Chimiques
3-[(3-Methylpyrazin-2-yl)oxy]pyrrolidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the oxidation of pyrrolidine derivatives can lead to the formation of pyrrolidin-2-ones .
Applications De Recherche Scientifique
3-[(3-Methylpyrazin-2-yl)oxy]pyrrolidin-2-one is widely used in scientific research due to its unique structure and properties It is employed in chemistry for the synthesis of various compounds and as a versatile synthon in organic synthesis In biology, it is used to investigate biological processes and pathwaysAdditionally, it is used in the industry for the production of fine chemicals and other valuable products.
Mécanisme D'action
The mechanism of action of 3-[(3-Methylpyrazin-2-yl)oxy]pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The pyrrolidine ring in the compound contributes to its biological activity by efficiently exploring the pharmacophore space due to sp3-hybridization and increased three-dimensional coverage. The different stereoisomers and spatial orientation of substituents can lead to different biological profiles and binding modes to enantioselective proteins .
Comparaison Avec Des Composés Similaires
3-[(3-Methylpyrazin-2-yl)oxy]pyrrolidin-2-one can be compared with other similar compounds, such as pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol. These compounds share the pyrrolidine ring structure but differ in their substituents and functional groups. The unique structure of this compound allows it to exhibit distinct biological activities and applications compared to its analogs .
Propriétés
IUPAC Name |
3-(3-methylpyrazin-2-yl)oxypyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2/c1-6-9(12-5-4-10-6)14-7-2-3-11-8(7)13/h4-5,7H,2-3H2,1H3,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAKGDGULLIPAPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN=C1OC2CCNC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(1-cyano-1,2-dimethylpropyl)-2-{[2-(2,2,2-trifluoroethoxy)phenyl]amino}acetamide](/img/structure/B2829165.png)


![5-chloro-N-(4H-chromeno[4,3-d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2829170.png)
![7-Chloro-2-(3-(dimethylamino)propyl)-6-methyl-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2829171.png)
![8-((diisobutylamino)methyl)-7-hydroxy-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-2H-chromen-2-one](/img/structure/B2829173.png)
![3-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-N-(4-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2829176.png)
![1-[4-(Pyridine-4-carbonyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2829177.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide](/img/structure/B2829178.png)
![[5-(4-methoxyphenyl)-14-methyl-7-[(4-methylphenyl)methylsulfanyl]-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2829180.png)
![3-(4-chlorophenyl)-5-[(2-fluorophenyl)methyl]-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2829181.png)

![1-[(1,3-Thiazol-2-ylmethyl)amino]propan-2-ol dihydrochloride](/img/new.no-structure.jpg)

